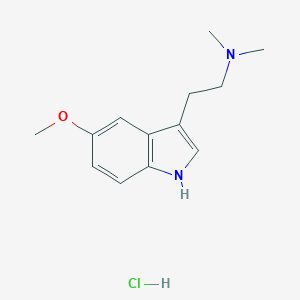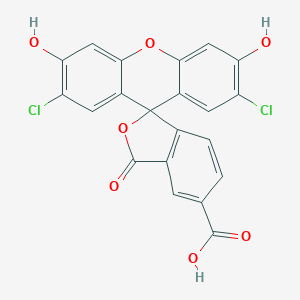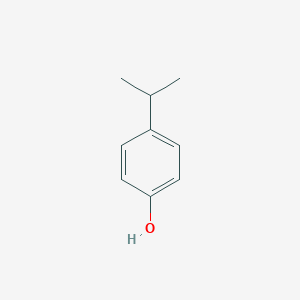![molecular formula C11H14ClNO B134326 2-クロロ-N-[2-(2-メチルフェニル)エチル]アセトアミド CAS No. 141463-66-3](/img/structure/B134326.png)
2-クロロ-N-[2-(2-メチルフェニル)エチル]アセトアミド
説明
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is an organic compound belonging to the class of chloroacetamides. This compound is characterized by the presence of a chloro group attached to an acetamide moiety, which is further substituted with a 2-(2-methylphenyl)ethyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
科学的研究の応用
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
Target of Action
The primary target of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . These VLCFAs play a crucial role in various biological processes, including lipid biosynthesis and cell membrane integrity.
Mode of Action
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide acts by inhibiting the elongation of C18 and C16 fatty acids . This inhibition disrupts the formation of VLCFAs, thereby affecting the normal functioning of the cells. It also inhibits geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by inhibiting the elongation of C18 and C16 fatty acids . This disruption leads to a decrease in the production of VLCFAs, which are essential components of cell membranes. The compound also impacts the gibberellin pathway by inhibiting GGPP cyclization enzymes .
Result of Action
The inhibition of VLCFA formation disrupts the integrity of cell membranes, leading to cellular dysfunction . Additionally, the inhibition of GGPP cyclization enzymes affects the gibberellin pathway, which could have various downstream effects, including impacts on plant growth and development .
生化学分析
Biochemical Properties
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide plays a significant role in biochemical reactions, particularly in the field of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) This inhibition can affect the synthesis of essential lipids and alter cellular lipid metabolism
Cellular Effects
The effects of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit protein synthesis in susceptible plants by being absorbed mainly by germinating plant shoots and roots . This inhibition can lead to altered cellular metabolism and changes in gene expression, ultimately affecting cell growth and development.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide involves its binding interactions with biomolecules and enzyme inhibition. This compound is absorbed by plant shoots and roots, where it inhibits protein synthesis by interfering with the elongation of fatty acids . This inhibition disrupts the formation of very long-chain fatty acids, which are crucial for various cellular functions. Additionally, 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide may affect gene expression by altering the transcriptional activity of specific genes involved in lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties
Dosage Effects in Animal Models
The effects of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and altered cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant harm. Exceeding this range can result in toxic effects and potential damage to cellular structures.
Metabolic Pathways
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound interacts with enzymes and cofactors involved in the elongation of fatty acids, leading to the formation of very long-chain fatty acids . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound’s metabolism may produce by-products that can further influence cellular processes.
Transport and Distribution
The transport and distribution of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide within cells and tissues are essential for understanding its biochemical effects. This compound is absorbed by plant shoots and roots, where it is distributed to various cellular compartments . It may interact with specific transporters or binding proteins that facilitate its movement within cells. The localization and accumulation of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide can influence its activity and function, affecting cellular processes such as protein synthesis and lipid metabolism.
Subcellular Localization
The subcellular localization of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to inhibit protein synthesis. Understanding the subcellular distribution of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is essential for elucidating its molecular mechanism of action and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide typically involves the reaction of 2-(2-methylphenyl)ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide follows a similar synthetic route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation: Oxidative reactions can convert the methyl group to a carboxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 2-(2-methylphenyl)ethylamine and chloroacetic acid.
Oxidation: Formation of 2-chloro-N-[2-(2-carboxyphenyl)ethyl]acetamide.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
- 2-chloro-N-(2-methoxyphenyl)acetamide
- 2-chloro-N-(2-chlorophenyl)acetamide
Uniqueness
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various applications.
特性
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-4-2-3-5-10(9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOKKRODDYODDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429415 | |
| Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141463-66-3 | |
| Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)





![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)






